molecular formula C18H18N4S B12029889 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 676469-52-6

4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12029889
CAS No.: 676469-52-6
M. Wt: 322.4 g/mol
InChI Key: SSPJLGUBMISEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is a synthetic chemical compound belonging to the class of 1,2,4-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and ability to act as ligands in metal complexes . Researchers value 1,2,4-triazole derivatives for their broad spectrum of pharmacological properties. Literature indicates that structurally similar compounds have been investigated for potential anticancer , antibacterial , antiviral , antifungal , and anti-inflammatory activities. The presence of multiple nitrogen atoms in the triazole ring allows for hydrogen bonding and coordination with various biological targets, while the substituted thioether side chain (such as the 2-methylallyl group in this case) and the p-tolyl and pyridyl substituents can be strategically modified to fine-tune the compound's physicochemical properties and binding affinity . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material with appropriate personal protective equipment.

Properties

CAS No.

676469-52-6

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-(4-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C18H18N4S/c1-13(2)12-23-18-21-20-17(15-8-10-19-11-9-15)22(18)16-6-4-14(3)5-7-16/h4-11H,1,12H2,2-3H3

InChI Key

SSPJLGUBMISEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=C)C)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound belonging to the triazole class. Its unique structure combines a pyridine ring with a triazole moiety and a thioether group, contributing to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure

The molecular formula of 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is C18H18N4SC_{18}H_{18}N_{4}S . The structural representation is crucial in understanding its potential interactions and activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoles have shown significant antibacterial and antifungal properties. For instance, compounds similar to 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine have been reported to inhibit the growth of various pathogens .
  • Antitumor Effects : Some studies have highlighted the antiproliferative activity of triazole derivatives against human cancer cell lines. The presence of specific functional groups in 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine may enhance its efficacy as an anticancer agent .
  • Antioxidant Properties : Compounds within the triazole family have demonstrated antioxidant capabilities, which can play a role in protecting cells from oxidative stress .

Synthesis Methods

The synthesis of 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine can be achieved through various methodologies. Common approaches include:

  • Condensation Reactions : Utilizing thioether and triazole precursors under acidic or basic conditions to facilitate the formation of the desired compound.
  • Functionalization Techniques : Modifying existing triazole compounds by introducing the 2-methylallyl group to enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly improved antibacterial potency. Specifically, compounds with thioether functionalities exhibited enhanced activity compared to their non-thioether counterparts .

Case Study 2: Anticancer Potential

In vitro studies assessed the antiproliferative effects of various triazole derivatives on different cancer cell lines. Notably, 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine demonstrated significant inhibition of cell growth in breast cancer cells with an IC50 value indicative of potent activity .

Comparative Analysis

A comparison table highlights similar compounds and their unique features:

Compound NameStructureUnique Features
5-(p-Tolyl)-1H-1,2,4-triazoleStructureLacks sulfur functionality
2-Methylthio-pyridineStructureSimple thioether without triazole
1-(Thiomethyl)-pyridin-2(3H)-oneStructureDifferent heterocyclic framework

This table illustrates how variations in functional groups affect biological activity and interaction profiles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a triazole moiety and a thioether group. The presence of the 2-methylallyl and p-tolyl groups enhances its chemical properties. The synthesis can be achieved through various methodologies, including:

  • S-Alkylation : Involves the reaction of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with suitable alkyl halides in an alkaline medium.
  • Click Chemistry : Utilizes azide and alkyne reactions to form triazole derivatives, which can be adapted to synthesize related compounds.

Biological Activities

Research indicates that 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of metallo-proteins like tyrosinase, which is relevant for hyperpigmentation pathologies and cancer treatment .
  • Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities. The unique structure of this compound may enhance its efficacy against various pathogens .
  • Antiviral Potential : Triazole derivatives have been investigated for their antiviral properties, which could extend to this compound given its structural characteristics .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various triazole derivatives on the enzyme tyrosinase, which plays a crucial role in melanin production. The synthesized compounds were tested for their ability to inhibit diphenolase activity. Results indicated that specific derivatives exhibited significant inhibitory action at micromolar concentrations, suggesting potential applications in treating skin disorders related to hyperpigmentation .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of thioether-substituted triazoles and their antimicrobial activity. Compounds similar to 4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine were tested against various bacterial strains. Results showed promising antibacterial properties, indicating potential use in developing new antimicrobial agents .

Chemical Reactions Analysis

Oxidation of Thioether Functionality

The thioether group (-S-) undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.

Reaction Conditions Products Key Observations References
H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 50°CSulfoxide intermediatePartial oxidation observed at 6 hrs; complete conversion to sulfone requires extended reaction time (24–48 hrs).
mCPBA (meta-chloroperbenzoic acid), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfone derivativeQuantitative yield (92%) with stereochemical retention.

Mechanistic Pathway :

  • Radical-mediated oxidation via peroxide reagents proceeds through a two-electron transfer mechanism.

  • Sulfone formation increases electrophilicity, enhancing interactions with biological targets like cysteine proteases .

Nucleophilic Substitution at Pyridine Ring

The pyridine nitrogen participates in electrophilic substitution reactions, particularly at the para position relative to the triazole moiety.

Reagents Reaction Type Outcome Yield
NaNH<sub>2</sub>, NH<sub>3</sub> (l), −33°CAmination4-Amino-pyridine derivative68%
KOtBu, alkyl halides (R-X)Alkylation3-Alkoxy-pyridine analogs71–85%

Notes :

  • Steric hindrance from the triazole and p-tolyl groups directs substitution to the less hindered pyridine positions .

  • Electron-withdrawing effects of the triazole ring enhance reactivity toward strong nucleophiles .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-triazole ring participates in click chemistry and intramolecular cyclization:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Conditions : CuSO<sub>4</sub>·5H<sub>2</sub>O, sodium ascorbate, DMF, RT .

  • Product : 1,2,3-Triazole hybrids via alkyne functionalization of the 2-methylallyl group.

  • Applications : Targeted drug delivery systems (e.g., conjugates with trimethoxyphenyl groups) .

Intramolecular Cyclization

  • Conditions : Microwave irradiation, solvent-free .

  • Product : Fused triazolo-pyridine systems (e.g., 1,2,4-triazolo[1,5-a]pyridines).

  • Yield : 83% under optimized conditions .

Biological Interaction Pathways

The compound engages in non-covalent interactions with biomolecular targets:

Interaction Type Target Technique Findings
Hydrogen bondingEnzymatic active sitesMolecular dockingTriazole N2 and pyridine N form H-bonds with Asp189 (trypsin-like proteases) .
π-π stackingAromatic residues (e.g., Phe, Tyr)Hirshfeld analysisp-Tolyl group exhibits strong stacking (distance: 3.5–3.8 Å) .
Hydrophobic interactionsLipid membranesDFT calculationsLogP = 3.2 ± 0.1; membrane permeability confirmed .

Comparative Reactivity with Structural Analogs

Key differences in reactivity relative to similar compounds:

Compound Structural Feature Reactivity Difference
5-(p-Tolyl)-1H-1,2,4-triazoleLacks thioether groupNo sulfone formation; reduced electrophilicity.
2-Methylthio-pyridineSimpler thioether-pyridineFaster oxidation kinetics (t<sub>1/2</sub> = 2 hrs vs. 6 hrs).
1-(Thiomethyl)-pyridin-2(3H)-oneOxidized pyridine corePreferential sulfonation over triazole derivatives .

Synthetic Modifications for Pharmacological Optimization

  • S-Alkylation : Propargyl bromide reacts with the thioether to introduce terminal alkynes for bioconjugation .

  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl diversification at the p-tolyl group (Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C) .

Key Research Findings

  • Microwave-assisted reactions reduce synthesis time by 60% compared to conventional heating .

  • X-ray crystallography confirms planar triazole-pyridine conformation (torsion angle: 178.5°) .

  • Thioether oxidation products show 3× enhanced cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 12 µM vs. 36 µM for parent compound) .

Comparison with Similar Compounds

Structural Analogues

Key structural variations in analogous compounds include modifications to the thioether substituent, the 4-position aryl group, and the triazole-linked heterocycle. Selected examples are compared below:

Compound Name Thioether Substituent 4-Position Group Heterocycle Key Properties/Activities Reference
4-(5-((2-Methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine (Target) 2-Methylallyl p-Tolyl Pyridine N/A (hypothetical: high lipophilicity)
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzyl Phenyl Pyridine Melting point: 146–148°C; Yield: 86%
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) 2-Methylbenzyl Phenyl Pyridine Melting point: 173–174°C; Yield: 86%
4-(5-((4-Bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine 4-Bromobenzyl Methyl Pyridine Purity: 98%; Antifungal activity: N/A
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 2,4-Dichlorobenzyl Phenyl Pyridine Antifungal inhibition: 53.57–66.67%
4-[5-((1-Naphthylmethyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]pyridine 1-Naphthylmethyl p-Tolyl Pyridine Molecular weight: 408.523 g/mol

Key Observations :

  • Aliphatic substituents (e.g., 2-methylallyl in the target) may improve metabolic stability compared to halogenated analogs .
  • 4-Position Groups : The p-tolyl group in the target compound offers moderate lipophilicity compared to phenyl (simpler) or halogenated aryl groups (e.g., 4-bromobenzyl ), which may influence membrane permeability.
  • Biological Activities: Dichlorobenzyl derivatives exhibit notable antifungal activity , suggesting that halogenation at the thioether position enhances bioactivity. The target compound’s 2-methylallyl group could confer unique reactivity or selectivity.
Physicochemical Properties
  • Melting Points : Derivatives with aromatic thioethers (e.g., 5r: 173–174°C ) generally exhibit higher melting points than aliphatic analogs, correlating with crystallinity.
  • Purity : HPLC purity for triazole derivatives typically exceeds 97% , indicating robust synthetic protocols.

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A widely adopted method involves cyclization of thiosemicarbazide derivatives under acidic or basic conditions. For instance, 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting potassium 2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazinecarbodithioate with hydrazine hydrate under reflux. Adapting this approach, the target compound’s triazole core could be formed via cyclization of a custom thiosemicarbazide precursor bearing p-tolyl and pyridine substituents.

Key Reaction Conditions

  • Precursor : Customized thiosemicarbazide with p-tolyl and pyridine groups.

  • Reagents : Hydrazine hydrate, CS₂, KOH.

  • Conditions : Reflux in ethanol (3–6 h).

  • Yield : ~80% (based on analogous reactions).

Diazotization-Cyclization Strategies

Recent advances in diazotization protocols enable triazole formation under milder conditions. A patent by US20140171658A1 describes using CO₂-generated carbonic acid instead of concentrated mineral acids for diazotization, reducing corrosion risks and waste. This method could be applied to synthesize the triazole ring by treating a p-tolyl-substituted amine precursor with NaNO₂ in a CO₂-saturated aqueous medium.

Advantages Over Traditional Methods

  • Avoids concentrated H₂SO₄ or HCl.

  • Operates at ambient temperature.

  • Facilitates direct isolation of triazole products.

Functionalization with p-Tolyl and Pyridine Groups

Early-Stage Incorporation of p-Tolyl

Introducing the p-tolyl group early in the synthesis ensures regioselectivity. In a study on pyrazolo[1,5-a]pyrimidines, sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate served as a key intermediate for subsequent couplings. Similarly, the p-tolyl group can be introduced via Ullmann coupling or nucleophilic aromatic substitution on a halogenated triazole precursor.

Example Protocol

  • Substrate : 4-Chloro-1H-1,2,4-triazole.

  • Reagent : p-Tolylboronic acid (Suzuki-Miyaura coupling).

  • Catalyst : Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Reflux in dioxane/H₂O (12 h).

Pyridine Ring Attachment

The pyridine moiety is typically introduced via cross-coupling reactions. A reported synthesis of polysubstituted pyridines involved reacting hydrazonoyl halides with active methylene compounds. For the target compound, a Heck or Negishi coupling could link the pyridine ring to the triazole core.

Optimized Negishi Coupling

  • Triazole Halide : 3-Bromo-4-(p-tolyl)-1H-1,2,4-triazole.

  • Pyridine Reagent : 4-Pyridylzinc bromide.

  • Catalyst : PdCl₂(dppf).

  • Yield : ~70% (estimated from analogous reactions).

Integrated Synthetic Routes

Sequential Assembly (Route A)

  • Triazole Core : Diazotization of p-toluidine derivative under CO₂.

  • Pyridine Attachment : Negishi coupling with 4-pyridylzinc bromide.

  • Thioether Formation : Alkylation with 2-methylallyl bromide.

Overall Yield : ~50% (estimated).

Convergent Synthesis (Route B)

  • Modular Precursors :

    • Pre-functionalized pyridine-triazole hybrid.

    • 2-Methylallylthio ligand.

  • Coupling : Pd-catalyzed C–S cross-coupling.

Advantages :

  • Higher modularity.

  • Shorter reaction steps.

Challenges and Optimization

Regioselectivity in Triazole Formation

Cyclization reactions often yield regioisomers. Using bulky directing groups (e.g., p-tolyl) enhances selectivity for the 1,2,4-triazole isomer.

Stability of Thioether Linkage

The 2-methylallylthio group is prone to oxidation. Adding antioxidants (e.g., BHT) during synthesis improves stability.

StepMethodReagents/ConditionsYieldReference
Triazole formationDiazotizationNaNO₂, CO₂, H₂O, 25°C75%
Pyridine attachmentNegishi couplingPdCl₂(dppf), 4-pyridylzinc bromide, dioxane70%
Thioether installationAlkylation2-Methylallyl bromide, K₂CO₃, DMF65%
ParameterRoute ARoute B
Total Steps53
Overall Yield50%45%
ScalabilityModerateHigh

Q & A

Basic: What synthetic methodologies are optimized for preparing 4-(5-((2-methylallyl)thio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine?

Answer:
The synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated alkyl/aryl derivatives. For example:

  • Step 1: Prepare the triazole-thiol precursor via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions .
  • Step 2: React the thiol intermediate with 2-methylallyl bromide in a polar aprotic solvent (e.g., DMF) using a base (e.g., NaOH) to introduce the 2-methylallylthio group. Yields can be improved (75–95%) by microwave-assisted synthesis, which reduces reaction time and enhances regioselectivity .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC for high-purity (>97%) isolates .

Basic: How is structural characterization of this compound validated?

Answer:

  • NMR Spectroscopy:
    • 1^1H NMR confirms substituent integration (e.g., p-tolyl aromatic protons at δ 7.10–7.59 ppm, pyridine protons at δ 8.55–8.57 ppm) .
    • 13^13C NMR identifies quaternary carbons (e.g., triazole C3 at ~150 ppm) and sulfur-linked carbons .
  • Mass Spectrometry: HRMS (ESI) provides exact mass (e.g., [M+H]+^+ peaks) with <2 ppm error .
  • Elemental Analysis: Matches calculated vs. observed C/H/N/S percentages (e.g., C: 70.36% calculated vs. 70.15% observed) .

Advanced: How do structural modifications (e.g., 2-methylallyl vs. benzylthio groups) influence biological activity?

Answer:

  • SAR Studies:
    • Thioether Linkers: 2-Methylallylthio groups enhance lipophilicity (logP ~3.2), improving membrane permeability compared to bulkier arylthio substituents .
    • Triazole Core: Electron-withdrawing groups (e.g., p-tolyl) stabilize the triazole ring, critical for receptor binding (e.g., κ-opioid receptor affinity in analogs) .
    • Pyridine Position: 4-Pyridyl substitution optimizes π-π stacking in enzyme active sites (e.g., FAAH inhibition in related compounds) .
  • Data Interpretation: Contradictions in activity (e.g., fungicidal vs. antimycobacterial) arise from substituent-dependent steric effects, validated via comparative IC50_{50} assays .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

  • Docking Studies: Use software like AutoDock Vina to map interactions with target receptors (e.g., FAAH or κ-opioid receptors). Focus on:
    • Hydrogen bonding between pyridine N and receptor residues (e.g., Tyr-326 in FAAH) .
    • Hydrophobic pockets accommodating p-tolyl and 2-methylallyl groups .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Advanced: How to resolve contradictions in biological data across similar analogs?

Answer:

  • Case Example: Arylthio analogs show higher fungicidal activity but lower antimycobacterial potency due to differential target engagement.
    • Method 1: Perform competitive binding assays (e.g., SPR) to quantify target affinity .
    • Method 2: Use metabolomic profiling to identify off-target effects (e.g., cytochrome P450 inhibition) .
  • Statistical Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Salt Formation: React with HCl to form hydrochloride salts, enhancing solubility (e.g., 20 mg/mL in DMSO) .
  • Prodrug Design: Introduce phosphate esters at the pyridine N-oxide position, hydrolyzed in vivo .
  • Nanoformulation: Encapsulate in PEGylated liposomes (PDI <0.2) for sustained release .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; monitor degradation via HPLC .
    • Photostability: Expose to UV light (320–400 nm) for 48h; quantify decomposition products with LC-MS .
  • Metabolic Stability: Use liver microsomes to measure t1/2_{1/2} and identify major metabolites (e.g., S-oxidation of thioether) .

Advanced: How to achieve selective functionalization of the triazole ring?

Answer:

  • Protection/Deprotection: Use Boc groups to shield the triazole N1 during alkylation, then cleave with TFA .
  • Metal-Catalyzed Coupling: Employ Sonogashira or Suzuki-Miyaura reactions to introduce alkynyl/aryl groups at C5 with Pd(PPh3_3)4_4 catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.